trans-Diamminedinitropalladium(II)

Overview

Description

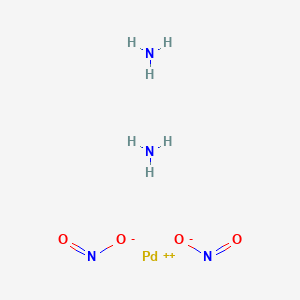

trans-Diamminedinitropalladium(II): is an organometallic compound with the chemical formula Pd(NO2)22 . It is a palladium complex where the palladium ion is coordinated with two nitrite ions and two ammonia molecules. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Diamminedinitropalladium(II) can be synthesized by reacting palladium(II) nitrate with ammonia. The reaction typically involves dissolving palladium(II) nitrate in water and then introducing ammonia gas into the solution. The product crystallizes out as trans-Diamminedinitropalladium(II) .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation method, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: trans-Diamminedinitropalladium(II) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state palladium compounds.

Reduction: It can be reduced to elemental palladium or lower oxidation state palladium compounds.

Substitution: The ammonia and nitrite ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions often involve other amines, phosphines, or halides.

Major Products:

Oxidation: Higher oxidation state palladium compounds.

Reduction: Elemental palladium or palladium(I) complexes.

Substitution: New palladium complexes with different ligands.

Scientific Research Applications

trans-Diamminedinitropalladium(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-Diamminedinitropalladium(II) involves its ability to form strong complexes with both inorganic and organic ligands. Palladium ions can disturb cellular equilibria, replace other essential ions, and interact with functional groups of macromolecules such as proteins or DNA. This interaction can lead to the disruption of cellular processes and has potential therapeutic applications .

Comparison with Similar Compounds

cis-Diamminedichloropalladium(II): Another palladium complex with similar coordination but different ligands.

trans-Diamminedichloroplatinum(II): A platinum analog with similar structure and applications.

trans-Diamminedinitroplatinum(II): A platinum compound with nitrite ligands similar to trans-Diamminedinitropalladium(II)

Uniqueness: trans-Diamminedinitropalladium(II) is unique due to its specific ligand arrangement and the resulting chemical properties. Its ability to act as a catalyst in various reactions and its potential biological activity make it a valuable compound in both research and industrial applications .

Biological Activity

trans-Diamminedinitropalladium(II), with the chemical formula Pd(NO2)2(NH3)2, is a palladium complex that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

trans-Diamminedinitropalladium(II) is characterized by its square planar geometry, typical of many palladium(II) complexes. The coordination involves two ammonia ligands and two nitrite ions, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | H6N4O4Pd |

| Molecular Weight | 232.49 g/mol |

| CAS Number | 14708-52-2 |

| IUPAC Name | trans-Diamminedinitropalladium(II) |

Mechanism of Biological Activity

The biological activity of trans-Diamminedinitropalladium(II) is primarily attributed to its ability to interact with biomolecules such as DNA and proteins. The palladium ion can displace essential metal ions in biological systems, leading to disruptions in cellular processes.

- DNA Interaction : Studies have shown that trans-Diamminedinitropalladium(II) can bind to DNA, potentially leading to the formation of DNA adducts. This interaction may interfere with DNA replication and transcription, making it a candidate for anticancer therapies .

- Protein Binding : The compound also exhibits the ability to bind to various proteins, altering their function. This property is crucial in understanding its potential therapeutic roles and toxicity.

Anticancer Potential

Research indicates that trans-Diamminedinitropalladium(II) possesses cytotoxic properties against several cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation in:

- Mouse mammary carcinoma (4T1)

- Human breast cancer (MDA-MB-468)

- Human colon cancer (HCT116)

The mechanism involves apoptosis induction through DNA damage and cell cycle arrest .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of trans-Diamminedinitropalladium(II). It has shown effectiveness against various microorganisms, suggesting its utility as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods, indicating promising results against specific bacterial strains .

Case Studies and Research Findings

- In Vitro Cytotoxicity : A study published in Dalton Transactions evaluated the cytotoxic effects of newly synthesized palladium complexes, including trans-Diamminedinitropalladium(II). The results indicated a strong correlation between complex structure and biological activity, with significant cytotoxicity observed across multiple cancer cell lines .

- Binding Studies : Fluorescence spectroscopy was utilized to assess the binding affinity of trans-Diamminedinitropalladium(II) to calf thymus DNA and human serum albumin (HSA). High binding constants were recorded, suggesting strong interactions that may underpin its biological effects .

- Comparative Analysis : When compared with similar compounds like cis-Diamminedichloropalladium(II), trans-Diamminedinitropalladium(II) exhibited distinct biological profiles, emphasizing the importance of ligand arrangement in determining biological activity .

Properties

IUPAC Name |

azane;palladium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVAROJZEMZJGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28068-05-5, 14852-83-6, 14409-60-0 | |

| Record name | Diamminebis(nitrito-κO)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28068-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium, diamminebis(nitrito-kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028068055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-O)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.